molecular formula C10H2Cl4N2O2 B2906459 2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile CAS No. 857801-96-8

2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile

Cat. No.: B2906459
CAS No.: 857801-96-8
M. Wt: 323.94
InChI Key: NPVMAGMFGIEYHA-UHFFFAOYSA-N
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Description

2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile is a complex organic compound characterized by its unique structure, which includes a tetrachlorinated isoindoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out in the presence of a catalyst such as silica-supported niobium complex (SiO2-tpy-Nb) under reflux conditions in a solvent mixture of isopropanol and water . The yields of this reaction can range from moderate to excellent, depending on the specific conditions employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione compounds.

Scientific Research Applications

2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s tetrachlorinated structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile apart from similar compounds is its acetonitrile group, which imparts unique reactivity and potential biological activity. This structural feature allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl4N2O2/c11-5-3-4(6(12)8(14)7(5)13)10(18)16(2-1-15)9(3)17/h2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVMAGMFGIEYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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